molecular formula C14H8N2S2 B5314519 (Z)-2-(1,3-benzothiazol-2-yl)-3-thiophen-3-ylprop-2-enenitrile

(Z)-2-(1,3-benzothiazol-2-yl)-3-thiophen-3-ylprop-2-enenitrile

Cat. No.: B5314519
M. Wt: 268.4 g/mol
InChI Key: NZARDQCPMSKKGR-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(1,3-benzothiazol-2-yl)-3-thiophen-3-ylprop-2-enenitrile is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The unique structure of this compound, which includes a benzothiazole ring and a thiophene ring, contributes to its wide range of applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1,3-benzothiazol-2-yl)-3-thiophen-3-ylprop-2-enenitrile typically involves the condensation of 2-aminobenzothiazole with thiophene-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(1,3-benzothiazol-2-yl)-3-thiophen-3-ylprop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted benzothiazole derivatives

Scientific Research Applications

(Z)-2-(1,3-benzothiazol-2-yl)-3-thiophen-3-ylprop-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antifungal and antibacterial agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(1,3-benzothiazol-2-yl)-3-thiophen-3-ylprop-2-enenitrile involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to the inhibition of N-myristoyltransferase, an enzyme crucial for fungal cell membrane synthesis. The compound’s anticancer properties may be linked to its ability to induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and exhibit similar biological activities.

    Thiophene derivatives: Compounds such as thiophene-2-carbaldehyde and 2-thiophenecarbonitrile are structurally related and have comparable chemical properties.

Uniqueness

(Z)-2-(1,3-benzothiazol-2-yl)-3-thiophen-3-ylprop-2-enenitrile stands out due to its unique combination of a benzothiazole ring and a thiophene ring, which imparts distinct electronic and steric properties. This unique structure enhances its versatility and effectiveness in various applications, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-thiophen-3-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2S2/c15-8-11(7-10-5-6-17-9-10)14-16-12-3-1-2-4-13(12)18-14/h1-7,9H/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZARDQCPMSKKGR-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CSC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C\C3=CSC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.